

A Comparative Guide to the ^1H NMR Spectrum of 2,5-Diphenylfuran

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Compound of Interest

Compound Name: 2,5-Diphenylfuran

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ^1H NMR spectrum of **2,5-diphenylfuran** with its structural analogues: furan and 2-phenylfuran. This analysis is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for the structural elucidation and purity assessment of furan-containing compounds. Experimental data is presented to highlight the influence of phenyl substitution on the chemical shifts of the furan ring protons.

^1H NMR Data Comparison

The following table summarizes the ^1H NMR spectral data for **2,5-diphenylfuran** and its related compounds. The introduction of phenyl substituents on the furan ring leads to characteristic downfield shifts of the furan protons due to the anisotropic effect of the aromatic rings.

Compound	Solvent	Spectrometer Frequency (MHz)	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2,5-Diphenylfuran	CDCl ₃	500	Phenyl (ortho)	7.77	Doublet	8.0	4H
Phenyl (meta)		7.43	Triplet	7.5	4H		
Phenyl (para)		7.29	Triplet	7.5	2H		
Furan (H-3, H-4)		6.75	Singlet	-	2H		
2-Phenylfuran	CDCl ₃	400	Phenyl (ortho)	7.68-7.66	Multiplet	-	2H
Furan (H-5)		7.46	Singlet	-	1H		
Phenyl (meta)		7.40-7.35	Multiplet	-	2H		
Phenyl (para)		7.26-7.23	Multiplet	-	1H		
Furan (H-3)		6.65-6.64	Multiplet	-	1H		
Furan (H-4)		6.46-6.45	Multiplet	-	1H		
Furan	CDCl ₃	89.56	Furan (H-2, H-5)	7.44	-	-	2H
Furan (H-3, H-4)		6.38	-	-	2H		

DMSO-d ₆	300	Furan (H-2, H-5)	7.65	-	J(2,3) = 1.75, J(2,4) = 0.81, J(2,5) = 1.49	2H
Furan (H-3, H-4)	6.47	-	3.27	J(3,4) = 2H		

Note: Experimental ¹H NMR data for 3-phenylfuran was not readily available in the searched resources.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for acquiring a high-quality ¹H NMR spectrum of a solid organic compound like **2,5-diphenylfuran**.

1. Sample Preparation:

- Weighing the Sample: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
- Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, benzene-d₆, or DMSO-d₆.
- Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or sonicate the vial to ensure complete dissolution.
- Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. NMR Spectrometer Setup and Data Acquisition:

- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
- Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
- Setting Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically used for routine ^1H NMR.
 - Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
 - Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
 - Acquisition Time: Typically set between 2 to 4 seconds.
 - Relaxation Delay: A delay of 1 to 5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate integration.
- Acquiring the Spectrum: Start the acquisition. The free induction decay (FID) signal will be collected.

3. Data Processing:

- Fourier Transform: The FID is converted into a frequency-domain spectrum through a Fourier transform.
- Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode and have a flat baseline.
- Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
- Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

- Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
- Peak Picking: The chemical shift of each peak is accurately determined.

Structural Comparison and Rationale for Spectral Differences

The following diagram illustrates the structural differences between furan, 2-phenylfuran, and **2,5-diphenylfuran**, which directly correlate with the observed differences in their ^1H NMR spectra.

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